BENZANILIDE, N-(5-(p-AMINOPHENOXY)PENTYL)-
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Overview
Description
Benzanilide, N-(5-(p-aminophenoxy)pentyl)- is a bioactive chemical.
Scientific Research Applications
Anticonvulsant Activities
Benzanilide derivatives, including N-(5-(p-aminophenoxy)pentyl) benzanilide, have been studied for their anticonvulsant properties. For example, Clark, Lin, and Sansom (1986) demonstrated that a series of 2- and 3-aminobenzanilides, related to the benzanilide structure, exhibit significant anticonvulsant activity in mice. The studies aimed to explore the relationship between benzamide structure and anticonvulsant effects (Clark, Lin, & Sansom, 1986).
Applications in Oligonucleotide Synthesis
The use of benzanilide derivatives in oligonucleotide synthesis has been explored. Schulhof, Molko, and Teoule (1987) found that phenoxyacetyl and methoxyacetyl groups, similar to those in benzanilides, are effective in protecting amino groups in the synthesis of modified DNA, demonstrating the potential of benzanilide derivatives in genetic research and biotechnology (Schulhof, Molko, & Teoule, 1987).
Analytical Chemistry Applications
In analytical chemistry, benzanilides are used as derivatization agents. Ramos, Tyson, and Curran (1998) described a method involving benzanilide derivatives for the determination of acetaminophen using flow injection and FTIR spectrophotometry. This highlights the role of benzanilide compounds in analytical methodologies (Ramos, Tyson, & Curran, 1998).
Inhibition of Histone Deacetylase
Benzamide derivatives, including benzanilides, have been evaluated for their inhibitory activity against histone deacetylase. Suzuki et al. (1999) reported that certain benzamide derivatives show significant inhibition of histone deacetylase, indicating potential applications in cancer research and therapy (Suzuki et al., 1999).
Inhibition of Complex II Activity in Mitochondria
Research by White (1987) examined substituted benzanilide compounds for their ability to inhibit Complex II activity in mitochondria. These studies are crucial for understanding mitochondrial function and developing treatments for mitochondrial disorders (White, 1987).
properties
CAS RN |
102955-75-9 |
---|---|
Product Name |
BENZANILIDE, N-(5-(p-AMINOPHENOXY)PENTYL)- |
Molecular Formula |
C24H26N2O2 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-[5-(4-aminophenoxy)pentyl]-N-phenylbenzamide |
InChI |
InChI=1S/C24H26N2O2/c25-21-14-16-23(17-15-21)28-19-9-3-8-18-26(22-12-6-2-7-13-22)24(27)20-10-4-1-5-11-20/h1-2,4-7,10-17H,3,8-9,18-19,25H2 |
InChI Key |
BJOORUYNSFEIDG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)N(CCCCCOC2=CC=C(C=C2)N)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(CCCCCOC2=CC=C(C=C2)N)C3=CC=CC=C3 |
Appearance |
Solid powder |
Other CAS RN |
102955-75-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Benzanilide, N-(5-(p-aminophenoxy)pentyl)- |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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